N-(8-propoxyquinolin-5-yl)propanamide
Description
N-(8-Propoxyquinolin-5-yl)propanamide is a quinoline derivative characterized by a propoxy group at the 8-position and a propanamide moiety at the 5-position of the quinoline core. The compound’s synthesis likely follows methods similar to those described for other quinolin-8-amine amides, such as palladium-catalyzed C–H functionalization or acid chloride coupling with quinolinamines .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-10-19-13-8-7-12(17-14(18)4-2)11-6-5-9-16-15(11)13/h5-9H,3-4,10H2,1-2H3,(H,17,18) |
InChI Key |
XOOSOIXHORORHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(8-propoxyquinolin-5-yl)propanamide involves several steps. One common method includes the reaction of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoline derivatives .
Scientific Research Applications
N-(8-propoxyquinolin-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Research Findings and Structure-Activity Relationships (SAR)
Quinoline-Based Propanamides
- 5-Propanamide positioning aligns with bioactive quinoline derivatives (e.g., NCTT-956), where the amide group facilitates hydrogen bonding with biological targets .
- Biological Activity: S27 demonstrated broad-spectrum activity, attributed to its amino acid conjugate enhancing solubility and target binding .
Non-Quinoline Propanamides
- FA8 (thiazole core) exemplifies pesticidal utility, where the trifluoropropyl sulfinyl group confers resistance to metabolic degradation .
- N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propanamide (benzodioxole core) has a topological polar surface area of 55.4 Ų, indicating moderate bioavailability, which is critical for pharmaceutical intermediates .
Data-Driven Insights
Table 2: Physicochemical and Bioactivity Comparisons
| Parameter | This compound | S27 | FA8 |
|---|---|---|---|
| Molecular Weight | ~285.3 (estimated) | 614.76 | 467.85 |
| Hydrogen Bond Donors | 1 (amide NH) | 3 | 1 |
| LogP (Predicted) | ~3.2 | ~6.8 | ~4.5 |
| Reported Activity | Antiviral (inferred) | Broad-spectrum | Pesticidal |
Critical Analysis of Evidence
- Gaps in Data: Direct biological studies on this compound are absent in the provided evidence. Inferences rely on structural analogs like S27 and NCTT-956.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
